3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide
Description
The compound 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with a furan-2-ylmethylidene group at the 5-position and a propanamide side chain terminating in a morpholin-4-yl group. Its molecular formula is C₁₆H₁₇N₃O₄S₂, with a molecular weight of 395.46 g/mol (calculated based on structural analogs in ). The (5E)-stereochemistry indicates a trans configuration of the exocyclic double bond at the 5-position of the thiazolidinone ring. This compound belongs to a class of rhodanine derivatives, which are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Key structural features include:
- Furan-2-ylmethylidene substituent: A heterocyclic aromatic group that enhances π-π stacking interactions and may influence electronic properties.
- Morpholin-4-ylpropanamide side chain: A polar substituent that improves solubility and modulates pharmacokinetic properties through hydrogen-bond acceptor interactions .
Structural determination tools such as SHELX () and ORTEP-3 () have been instrumental in confirming the stereochemistry and crystal packing of similar compounds.
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c19-13(16-17-5-8-21-9-6-17)3-4-18-14(20)12(24-15(18)23)10-11-2-1-7-22-11/h1-2,7,10H,3-6,8-9H2,(H,16,19)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMNIRRGLYUNLY-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with carbon disulfide and chloroacetic acid under basic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a Knoevenagel condensation reaction between the thiazolidinone derivative and furfural in the presence of a base such as piperidine.
Attachment of the Morpholine Moiety: The final step involves the coupling of the intermediate with morpholine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The furan ring and the morpholine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions typically involve strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives in various chemical reactions.
Biology
Biologically, the compound has shown promise as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development as an antibiotic.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide involves multiple pathways:
Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymatic processes, leading to cell death.
Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound also inhibits angiogenesis, preventing the growth of new blood vessels that supply tumors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of the target compound and structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Lipophilicity :
- The 4-methylphenylmethylidene analog () has a higher XLogP3 (2.8) due to the hydrophobic methylphenyl group, whereas the thiophene derivative () shows even greater lipophilicity (3.1) owing to the sulfur atom’s polarizability. The target compound’s furan substituent likely reduces lipophilicity compared to thiophene analogs .
Hydrogen-Bonding Capacity :
- The morpholin-4-yl group in the target compound and contributes to higher hydrogen-bond acceptor counts (6 vs. 5 in the phenyl-substituted analog in ), enhancing solubility and target binding in polar environments .
Stereochemical and Conformational Differences :
- The (5E)-configuration in the target compound contrasts with the (5Z)-isomer in . This stereochemical variation can significantly alter biological activity by affecting molecular geometry and interaction with enzyme active sites .
Synthetic Accessibility :
- Synthesis of rhodanine derivatives typically involves condensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds (). The morpholin-4-ylpropanamide side chain in the target compound may require additional steps compared to simpler aryl amides .
Biological Activity
The compound 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of furan derivatives with thiazolidine precursors. A notable method includes the reaction of furan derivatives with 2-thioxo-thiazolidin-4-one under basic conditions, leading to the formation of various derivatives with promising biological profiles .
Antimicrobial Activity
Research indicates that derivatives of thiazolidines exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 16 - 32 |
| Staphylococcus epidermidis | 16 - 32 |
| Bacillus subtilis | Not active |
Antiviral Activity
In vitro studies have demonstrated that thiazolidine derivatives can inhibit viral proteases. Specifically, compounds similar to our target have been tested against the NS2B-NS3 protease of the Dengue virus, showing promising inhibitory activity .
Antimalarial Activity
The compound has also been evaluated for antimalarial properties against Plasmodium falciparum. The IC50 values were reported as 35.0 µM for chloroquine-sensitive strains and 151.4 µM for resistant strains, indicating moderate efficacy .
Cytotoxicity
Cytotoxicity assays conducted on VERO cell lines revealed that while some derivatives exhibited cytotoxic effects, they were generally lower than those of established antimalarial agents like chloroquine .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For example, its structural features allow it to act as a competitive inhibitor for certain proteases and enzymes involved in bacterial cell wall synthesis .
Case Studies
- Antibacterial Efficacy : A study by Zvarec et al. highlighted the antibacterial properties of rhodanine-furan conjugates against various bacterial strains, confirming their potential as lead compounds for antibiotic development .
- Antiviral Research : Mendgen et al. evaluated the inhibitory effects on viral proteases and found significant activity that warrants further exploration for antiviral drug development .
- Antimalarial Studies : The antimalarial activity was documented in a comparative study that assessed several thiazolidine derivatives against chloroquine-resistant strains, establishing a baseline for future modifications to enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
